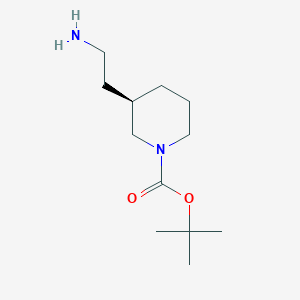

(R)-叔丁基 3-(2-氨基乙基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of piperidine derivatives, which are pivotal in medicinal chemistry for their role as intermediates in the synthesis of pharmaceutical agents, including nociceptin antagonists and other biologically active molecules. Piperidine structures are versatile scaffolds for the development of compounds with potential therapeutic applications.

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives showcases the utility of chiral auxiliary or enantioselective approaches in obtaining compounds with high stereoselectivity. For example, an efficient and practical asymmetric synthesis has been developed for a piperidine derivative, demonstrating the feasibility of large-scale production with enantiomeric purity exceeding 98% (Jona et al., 2009). Such methodologies typically involve key steps like diastereoselective reduction and isomerization under basic conditions.

Molecular Structure Analysis

Molecular structure analysis, particularly via single crystal X-ray diffraction, allows for the precise determination of the compound's geometry, confirming the stereochemistry and molecular conformation. Studies on similar compounds have identified crucial structural features, such as the bicyclo[2.2.2]octane core and specific substituent effects, which influence molecular stability and reactivity (Moriguchi et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitutions, acylation, and reduction, to yield a wide array of functionalized compounds. These reactions are pivotal for the diversification of the piperidine scaffold into more complex structures with desirable biological activities. The chemical versatility of these compounds is exemplified in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is important for the synthesis of crizotinib, highlighting the role of piperidine derivatives in synthesizing biologically active molecules (Kong et al., 2016).

科学研究应用

合成和结构分析

(R)-叔丁基 3-(2-氨基乙基)哌啶-1-羧酸酯作为合成各种复杂哌啶衍生物的多功能中间体,对药物和材料科学的发展至关重要。例如,该化合物已被用于合成叔丁基 4-氧哌啶-1-羧酸二甲基腙,生成叔丁基 3-烯基-4-氧哌啶-1-羧酸酯,有望成为用于制备具有药学应用的多种哌啶衍生物的合成子 (Moskalenko 和 Boev,2014 年)。此外,相关化合物的合成和结构表征,例如叔丁基 4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯(一种重要的克唑替尼中间体),突出了其在合成具有生物活性的化合物中的重要性 (Kong 等人,2016 年)。

催化和配体设计

该化合物的衍生物已在催化中得到探索,证明了其在合成由氨基-水杨醛亚胺配体配位的铬配合物中的用途。这些配合物利用哌啶的衍生物作为配体,对乙烯低聚显示出中等的催化活性,展示了该化合物在聚合物科学中的适用性 (Cui 和 Zhang,2010 年)。

分子结构研究

相关哌啶衍生物的结构研究,包括 X 射线衍射分析,提供了对其分子构型的见解,这对于理解它们的化学反应性和与生物靶标的相互作用至关重要。叔丁基 4-(2-叔丁氧基-2-氧代乙基)哌嗪-1-羧酸酯的晶体和分子结构分析揭示了典型的键长和键角,有助于药物设计和合成所需的结构知识 (Mamat、Flemming 和 Köckerling,2012 年)。

生物活性和药物开发

包括 (R)-叔丁基 3-(2-氨基乙基)哌啶-1-羧酸酯在内的新型哌啶衍生物的合成有助于发现具有潜在生物活性的化合物。例如,开发 (4-哌啶基)-哌嗪作为有效且口服活性乙酰辅酶 A 羧化酶 1/2 非选择性抑制剂,证明了该化合物在开发治疗与脂肪酸合成相关的疾病中的重要性 (Chonan 等人,2011 年)。

安全和危害

属性

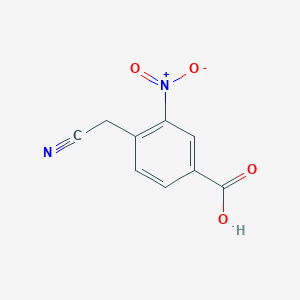

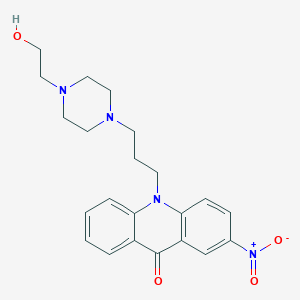

IUPAC Name |

tert-butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAYRXNMUUXJS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363816 |

Source

|

| Record name | tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217629-55-4 |

Source

|

| Record name | tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

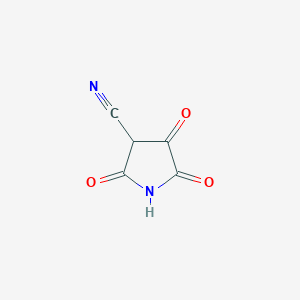

![hexyl (2S)-3-(4-cyanatophenyl)-2-[[(2S)-3-(4-cyanatophenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate](/img/structure/B35553.png)